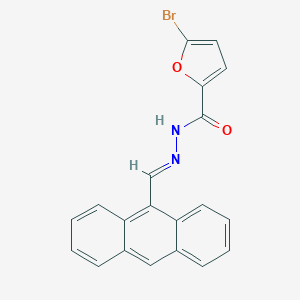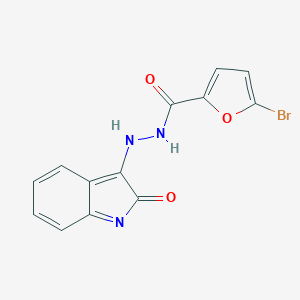
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone typically involves the condensation of 3-methylthiophene-2-carbaldehyde with 3-methylphenylhydrazinecarbothioamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogens, alkyl halides, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mecanismo De Acción
The mechanism of action of 3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-2-thiophenecarbaldehyde N-(3-methylphenyl)thiosemicarbazone: is similar to other hydrazinecarbothioamide derivatives, which also contain aromatic and heterocyclic components.
Thiophene derivatives: Compounds containing the thiophene ring, which is known for its stability and electronic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C14H15N3S2 |
|---|---|
Peso molecular |
289.4 g/mol |
Nombre IUPAC |
1-(3-methylphenyl)-3-[(E)-(3-methylthiophen-2-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C14H15N3S2/c1-10-4-3-5-12(8-10)16-14(18)17-15-9-13-11(2)6-7-19-13/h3-9H,1-2H3,(H2,16,17,18)/b15-9+ |
Clave InChI |
RXWBIPWLSLXZNC-OQLLNIDSSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CS2)C |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=C(C=CS2)C |
SMILES canónico |
CC1=CC(=CC=C1)NC(=S)NN=CC2=C(C=CS2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4Z)-4-[(2,5-dimethoxyphenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B323784.png)
![4-tert-butyl-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B323787.png)
![N-[(4-iodophenyl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B323789.png)
![2,4-dichloro-N-[(4-iodophenyl)carbamothioyl]benzamide](/img/structure/B323790.png)
![N-[(4-iodophenyl)carbamothioyl]-3-methylbenzamide](/img/structure/B323791.png)
![N-{4-[(2-thienylmethylene)amino]phenyl}acetamide](/img/structure/B323792.png)
![METHYL 2-(5-{[3-(METHOXYCARBONYL)-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL]CARBAMOYL}PENTANAMIDO)-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B323793.png)
![Methyl 5-benzyl-2-[(6-{[5-benzyl-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-6-oxohexanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B323794.png)

![N-(4-chlorophenyl)-2-[(2-methoxyphenoxy)acetyl]hydrazinecarboxamide](/img/structure/B323798.png)

![N'-[1-(4-chlorophenyl)ethylidene]-2-iodobenzohydrazide](/img/structure/B323802.png)
![4-chloro-N'-[1-(2-furyl)ethylidene]benzohydrazide](/img/structure/B323804.png)
![N,N'-bis[3-[(3-chlorophenyl)carbamoyl]phenyl]hexanediamide](/img/structure/B323805.png)
